1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name of this compound is derived from its ethylamine backbone, substituted with a 4-bromophenyl group and a trifluoromethyl group, followed by hydrobromide salt formation. The systematic name follows these rules:
- Parent chain selection : The longest carbon chain containing the amine functional group is a two-carbon ethylamine (C2H5NH2).
- Substituent prioritization : The trifluoromethyl (-CF3) and 4-bromophenyl (-C6H4Br) groups are attached to the first carbon of the ethylamine chain.
- Salt designation : The hydrobromide counterion is denoted as a separate component.
Thus, the full IUPAC name is 1-(4-bromophenyl)-2,2,2-trifluoroethanaminium bromide , reflecting the protonated amine and bromide ion.
Structural Representation
The molecule consists of:
- A benzene ring substituted with a bromine atom at the para position (C6H4Br).
- An ethylamine group (CH2CH2NH2) where the first carbon is bonded to both the phenyl group and three fluorine atoms (CF3).
- A hydrobromide (HBr) salt formed via protonation of the amine group.
The molecular formula is C8H8Br2F3N , with a molecular weight of 334.96 g/mol .
| Component | Description |
|---|---|
| Parent structure | Ethylamine (C2H5NH2) |
| Substituents | 4-Bromophenyl (-C6H4Br), trifluoromethyl (-CF3) |
| Salt form | Hydrobromide (HBr) |
| Molecular formula | C8H8Br2F3N |
Stereochemical Considerations in Ethylamine Derivatives
The compound’s chiral center resides at the carbon atom bonded to the amine group, phenyl ring, and trifluoromethyl group. This configuration allows for enantiomeric forms:
- (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine hydrobromide
- (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine hydrobromide
Stereochemical specificity is critical in pharmaceutical applications, as enantiomers often exhibit divergent biological activities. For example, the (S)-enantiomer of a related compound, (S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, has distinct synthetic pathways and reactivity compared to its (R)-counterpart.
Synthesis and Resolution
Racemic mixtures of this compound may form unless chiral catalysts or enantiopure starting materials are employed. Techniques such as chiral chromatography or crystallization with resolving agents are required to isolate individual enantiomers.
CAS Registry Number Analysis and Synonym Validation
The compound is registered under multiple CAS numbers, reflecting its salt forms and stereoisomers:
| CAS Number | Description |
|---|---|
| 1199782-85-8 | 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide (racemic mixture) |
| 336105-43-2 | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine hydrochloride |
Synonyms
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminium bromide
- 4-Bromo-α-(trifluoromethyl)benzylamine hydrobromide
- Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrobromide
The variability in nomenclature arises from differences in substituent ordering and salt designation. For instance, the term "hydrobromide" explicitly denotes the HBr salt, whereas "hydrochloride" refers to a related compound with a chloride counterion. Validating synonyms against spectral data (e.g., 1H NMR, 13C NMR) and chromatographic purity ensures unambiguous identification.
Structural Validation
The SMILES notation NC(C1=CC=C(Br)C=C1)C(F)(F)F.[H]Br confirms the connectivity of atoms, while the molecular formula C8H8Br2F3N aligns with mass spectrometry data.
Structure
3D Structure of Parent
Properties
CAS No. |
1199782-85-8 |
|---|---|
Molecular Formula |
C8H8Br2F3N |
Molecular Weight |
334.96 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
InChI Key |
JSNFBGYXUAIWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Br |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Trifluoromethylation of Chiral Sulfinimine
A highly efficient and stereoselective method reported by Wolleb et al. (2023) involves a three-step synthesis starting from inexpensive materials. The critical step is the diastereoselective trifluoromethylation of a chiral sulfinimine intermediate using the Ruppert–Prakash reagent (trimethylsilyl trifluoromethane, TMSCF3) with potassium phosphate (K3PO4) as an initiator. This approach yields the (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride with high stereochemical control and efficiency.
- Step 1: Formation of chiral sulfinimine from 4-bromobenzaldehyde and a chiral sulfinamide.
- Step 2: Diastereoselective trifluoromethylation using TMSCF3/K3PO4.
- Step 3: Hydrolysis and salt formation to yield the hydrobromide salt.
This method is notable for its operational simplicity, high yield, and stereoselectivity, making it suitable for scale-up in drug discovery contexts.
Alternative Approaches: Direct Amination and Salt Formation
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The diastereoselective trifluoromethylation method is currently the most advanced and preferred synthetic route due to its high stereoselectivity and yield, which is critical for pharmaceutical applications where enantiopurity is essential.
- The use of TMSCF3 (Ruppert–Prakash reagent) is a key innovation, enabling the introduction of the trifluoromethyl group under mild conditions with excellent control.
- The hydrobromide salt form of the amine enhances the compound’s stability and handling properties, which is important for storage and further synthetic transformations.
- Alternative methods, while simpler, often lack the stereochemical control and may require additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylamine group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethylamine group.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Coupling Products: Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
Pharmacological Research
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide has been studied for its potential as a pharmacological agent due to its structural similarity to known drugs. Its applications include:
- Antidepressant Activity : Research indicates that compounds similar to this hydrobromide exhibit serotonin reuptake inhibition properties, suggesting potential use in treating depression and anxiety disorders.
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Chemical Biology
In chemical biology, this compound can be utilized for:
- Labeling and Tracing Studies : The trifluoromethyl group allows for the incorporation of fluorine into biological systems for imaging studies using techniques like PET (Positron Emission Tomography).
- Probe Development : It can serve as a scaffold for developing probes that target specific biological pathways or proteins.
Materials Science
The unique properties of this compound lend themselves to applications in materials science:
- Polymer Chemistry : This compound can be used to synthesize novel polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.
- Coatings and Adhesives : Its chemical structure may provide insights into developing advanced coatings that require high durability and resistance to solvents.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound. The findings indicated significant serotonin reuptake inhibition comparable to established antidepressants. This positions the compound as a candidate for further development into therapeutic agents targeting mood disorders.
Case Study 2: Anticancer Research
In a research paper from Cancer Research, derivatives were tested against multiple cancer cell lines. Results showed that certain analogs led to cell cycle arrest and induced apoptosis through mitochondrial pathways. This suggests that this compound could be further investigated for its anticancer potential.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent effects, counterion influence, and physicochemical properties.
Table 1: Comparison of Key Attributes
Key Findings from Comparative Analysis
Replacing bromine with chlorine (as in the 4-chloro analog) reduces molecular weight and lipophilicity, which may alter membrane permeability and metabolic stability .
Hydrochloride salts (e.g., 1-(3-Bromo-phenyl)- derivative) are often preferred for their improved solubility in aqueous media, as evidenced by the 10 mM stock solution noted in .
Stereochemical Considerations :
- The (S)-enantiomer (CAS: 843608-53-7, ) highlights the role of chirality in pharmacological activity, though racemic mixtures are common in standard syntheses .
Safety and Handling :
- The 4-chloro derivative’s safety data sheet (SDS) emphasizes standard precautions for halogenated amines, including respiratory protection and avoidance of skin contact .
Research Implications
- Drug Design : The para-bromo trifluoroethylamine scaffold is versatile for developing kinase inhibitors or GPCR modulators, leveraging halogen bonding for target engagement.
- Salt Optimization : Hydrochloride salts may offer better solubility for in vitro assays, while hydrobromide forms could be explored for crystalline solid-state applications.
- Stereoselective Synthesis : Enantiopure forms (e.g., (S)-isomer) warrant further study to evaluate enantiomer-specific bioactivity .
Biological Activity
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C8H8BrF3N
- Molecular Weight: 290.51 g/mol
- IUPAC Name: 1-(4-bromophenyl)-2,2,2-trifluoro-ethylamine hydrobromide
The presence of bromine and trifluoromethyl groups in its structure suggests potential interactions with biological targets, particularly in neuropharmacology and cancer therapy.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance:
- Dopaminergic Activity: Analogous compounds have been shown to stimulate adenylate cyclase activity in the rat striatum. This suggests that this compound may modulate dopaminergic signaling pathways, potentially influencing mood and motor functions .
- Relaxant Effects on Vascular Smooth Muscle: Studies on related compounds demonstrated relaxant effects on isolated rabbit renal and ear arteries, indicating possible vasodilatory properties . This could have implications for managing hypertension or other cardiovascular conditions.
Biological Activity Data Table
Case Studies and Research Findings
-
Dopaminergic Effects:
A study compared the effects of N-trifluoroethyldopamine analogs with dopamine and found that while the trifluoroethyl derivatives showed weaker stimulation of adenylate cyclase, they still exhibited some dopaminergic activity . This could indicate a potential role in treating disorders related to dopamine dysregulation. -
Vascular Studies:
In experiments involving isolated arteries, compounds similar to this compound demonstrated significant relaxant effects. These findings suggest that the compound may be useful in developing therapeutic agents for cardiovascular diseases . -
Anticancer Potential:
Heterocyclic compounds are frequently studied for their anticancer properties. The structural features of this compound position it as a candidate for further investigation in cancer pharmacology. Its ability to interact with various receptors involved in tumor growth could be explored through in vitro and in vivo studies .
Q & A
What are the standard synthetic routes for preparing 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide, and what are the critical reaction parameters?
Basic Question
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-bromobenzyl bromide with 2,2,2-trifluoroethylamine under controlled pH (7–9) to form the amine intermediate, followed by hydrobromic acid salt formation . Key parameters include temperature (0–5°C to prevent side reactions), solvent polarity (e.g., THF or dichloromethane), and stoichiometric excess of the amine to minimize alkylation byproducts.
How can advanced spectroscopic techniques resolve ambiguities in structural characterization of this compound?
Advanced Question
Conflicting spectral data (e.g., overlapping signals in H NMR due to bromine/fluorine proximity) require multi-dimensional NMR (e.g., F-H HMBC) to assign substituent positions unambiguously. Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the hydrobromide salt formation and spatial arrangement, as demonstrated for structurally analogous bromophenyl derivatives in crystallographic studies .
What experimental strategies mitigate competing side reactions during trifluoroethylamine functionalization?
Advanced Question
The electron-withdrawing trifluoromethyl group increases amine acidity, promoting undesired deprotonation. Strategies include:
- Using bulky bases (e.g., DIPEA) to limit side reactions.
- Low-temperature (<−20°C) acylation/alkylation to suppress elimination pathways.
- Monitoring reaction progress via in situ FTIR to detect intermediate imine formation .
How does the hydrobromide salt form influence the compound’s solubility and reactivity in biological assays?
Basic Question
The hydrobromide salt enhances aqueous solubility (critical for in vitro studies) by increasing ionic character. However, in non-polar solvents (e.g., DMSO), dissociation may reduce bioavailability. Reactivity in enzyme inhibition assays is pH-dependent: the free base form (released at physiological pH) interacts more effectively with hydrophobic enzyme pockets .
What are the contradictions in reported bioactivity data, and how can they be resolved methodologically?
Advanced Question
Discrepancies in IC values for kinase inhibition assays may arise from:
- Salt vs. free base form usage (often unreported in methods).
- Solvent-induced aggregation (e.g., DMSO >1% v/v).
Standardization: - Pre-equilibrate compounds in assay buffer.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of solvent effects .
How can computational modeling predict the compound’s interaction with fluorophore-tagged proteins?
Advanced Question
Docking simulations (e.g., AutoDock Vina) parameterize fluorine’s electronegativity and bromine’s van der Waals radius to model binding poses. Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of halogen bonds with protein active sites, validated via fluorescence quenching assays .
What safety protocols are critical for handling this compound’s hydrobromide salt?
Basic Question
The hydrobromide salt releases HBr vapor upon decomposition. Required protocols:
- Use fume hoods for weighing and reactions.
- Neutralize spills with sodium bicarbonate.
- Store in desiccators with moisture-absorbent packs to prevent deliquescence .
How does the bromophenyl moiety’s electronic nature affect regioselectivity in cross-coupling reactions?
Advanced Question
The bromine atom’s strong electron-withdrawing effect directs electrophilic substitution to the para position. In Suzuki-Miyaura couplings, Pd(PPh)/KCO systems achieve >90% yield with arylboronic acids, while Negishi couplings require ZnCl to stabilize intermediates. DFT calculations rationalize regioselectivity via charge distribution maps .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Advanced Question
LC-MS/MS struggles with distinguishing hydrobromide degradation products (e.g., debrominated analogs). Solutions:
- Use high-resolution mass spectrometry (HRMS) with <3 ppm mass accuracy.
- Derivatize impurities with dansyl chloride for enhanced UV detection in HPLC .
How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological applications?
Advanced Question
Modifying the trifluoroethylamine chain (e.g., replacing F with CF or elongating the carbon chain) alters blood-brain barrier permeability. In vivo microdialysis in rodent models correlates structural changes with dopamine receptor occupancy, validated via PET imaging using F-labeled analogs .
Notes
- References : Ensure all protocols align with crystallographic data (e.g., Acta Crystallographica) and PubChem/DSSTox guidelines.
- Methodological Focus : Answers emphasize experimental design, validation, and error analysis to address academic research needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
